2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of methylamine with 2,2,2-trifluoroethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, at elevated temperatures. The industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to achieve the desired product yield .
Chemical Reactions Analysis
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl methacrylate: Used in polymer chemistry for the preparation of copolymers with unique properties.
2,2,2-trifluoroethyl carbonate: Utilized as a non-flammable electrolyte solvent in lithium-ion batteries.
2,2,2-trifluoroethyl phosphate: Employed in the synthesis of mixed unsymmetrical phosphate esters.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9F3N2O |
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Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C5H9F3N2O/c1-9-2-4(11)10-3-5(6,7)8/h9H,2-3H2,1H3,(H,10,11) |
InChI Key |
FJJRKSLJBACRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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